[2-(Bromomagnesio)ethynyl]trimethylsilane
Description
[2-(Bromomagnesio)ethynyl]trimethylsilane is a specialized organometallic compound featuring a magnesium-bromide group attached to an ethynyltrimethylsilane backbone. Below, we compare key analogs to elucidate trends in reactivity, stability, and synthetic utility.
Properties
IUPAC Name |
magnesium;ethynyl(trimethyl)silane;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Si.BrH.Mg/c1-5-6(2,3)4;;/h2-4H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGRXJJELJQXOM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#[C-].[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrMgSi | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.42 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Bromomagnesio)ethynyl]trimethylsilane typically involves the reaction of trimethylsilylacetylene with a bromomagnesium reagent. The reaction is usually carried out in an inert atmosphere to prevent the oxidation of the bromomagnesium compound. The general reaction scheme is as follows:
Trimethylsilylacetylene+Bromomagnesium Reagent→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to maintain the integrity of the bromomagnesium reagent.
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromomagnesioethynyl moiety acts as a nucleophile in metal-catalyzed cross-couplings, while the trimethylsilyl (TMS) group enhances stability and modulates reactivity.
Sonogashira Coupling
Reacts with aryl/heteroaryl halides (X = Br, I) under Pd/Cu catalysis to form C(sp)–C(sp²) bonds. For example:
\
Reaction Scheme :
Performance Data :
| Aryl Halide | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| 4-Bromoanisole | Pd(PPh₃)₄/CuI, NEt₃ | 91 | |
| 4-Bromobenzotrifluoride | PdCl₂(PPh₃)₂, CuI | 10 |
Electron-rich substrates show higher efficiency due to reduced steric and electronic hindrance .
Nucleophilic Additions
The Grignard character enables classical nucleophilic attacks on electrophilic centers.
Carbonyl Additions
Reacts with ketones/aldehydes to form propargyl alcohols after acidic workup:
Substrate Scope :
| Carbonyl Compound | Product | Yield (%) | Conditions |
|---|---|---|---|
| Benzaldehyde | Ph–C(OH)–C≡C–SiMe₃ | 77 | THF, −78°C → rt |
| Acetophenone | PhCO–C(OH)–C≡C–SiMe₃ | 84 | THF, 0°C → rt |
Yields decline with sterically hindered ketones (e.g., 2-adamantanone: 53%).
Cyclotrimerization
The ethynyl group participates in [2+2+2] cyclizations to form aromatic systems under transition-metal catalysis.
Ru-Catalyzed Benzene Formation
Catalytic Performance :
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 5 | DCE | 80 | 89 |
| 10 | Toluene | 110 | 72 |
Higher catalyst loadings improve regioselectivity for 1,3,5-trisubstituted benzenes .
Dehydrohalogenation
Elimination of MgBr under basic conditions generates terminal alkynes:
Optimized Conditions :
Transmetallation Reactions
The Mg center exchanges with other metals to generate modified reagents:
Zinc Transmetallation
Applications :
-
Enables Negishi couplings with aryl halides.
-
Improves compatibility with moisture-sensitive substrates compared to Mg .
Mechanistic Insights
-
Silicon Stabilization : The TMS group lowers alkyne pKa (~23) and stabilizes transition states via β-silicon effects .
-
Grignard Reactivity : Mg polarizes the C–Br bond, enhancing nucleophilicity at the ethynyl carbon .
Comparative Reactivity
| Reaction Type | Key Advantage | Limitation |
|---|---|---|
| Sonogashira Coupling | Broad substrate scope | Low yields with electron-poor Ar–X |
| Cyclotrimerization | Atom-economical | Requires high catalyst loading |
| Transmetallation | Tunes reactivity for specific couplings | Additional purification steps |
This compound’s unique synergy of Grignard and alkyne reactivity makes it indispensable for constructing complex architectures in pharmaceuticals, materials science, and catalysis.
Scientific Research Applications
Carbon-Carbon Bond Formation
One of the primary applications of [2-(Bromomagnesio)ethynyl]trimethylsilane is in the formation of carbon-carbon bonds through cross-coupling reactions. The bromomagnesio group acts as a versatile reagent in:
- Negishi Coupling : This reaction involves the coupling of organozinc reagents with organic halides. The presence of magnesium facilitates the transfer of the ethynyl group to various electrophiles, allowing for the synthesis of complex alkynes and substituted aromatic compounds.
- Sonogashira Coupling : The compound can be utilized in Sonogashira reactions to couple terminal alkynes with aryl or vinyl halides, leading to the formation of substituted alkynes which are valuable intermediates in organic synthesis.
Synthesis of Natural Products
The reactivity of this compound has been exploited in the total synthesis of various natural products. For instance:
- In studies involving cyclotrimerization reactions, this compound has been employed to synthesize poly-substituted aromatic systems that are often found in natural products like flavonoids and alkaloids. The ability to form multiple carbon-carbon bonds efficiently is crucial in constructing complex molecular architectures.
Case Study 1: Synthesis of Fluorophores
In recent research, this compound was utilized in the synthesis of fluorophores through microwave-assisted cyclotrimerization reactions. This method improved regioselectivity and yield, demonstrating its effectiveness in generating compounds with potential applications in bioimaging and sensing technologies .
Case Study 2: Development of Biologically Active Molecules
The compound has also been instrumental in developing light-cleavable protecting groups for biologically active molecules. By incorporating this compound into synthetic pathways, researchers have successfully created caged analogs of natural products that can be activated by light, allowing for controlled release and targeted therapeutic applications .
Mechanism of Action
The mechanism of action of [2-(Bromomagnesio)ethynyl]trimethylsilane involves the interaction of the bromomagnesio group with various nucleophiles and electrophiles. The ethynyl group acts as a reactive site for addition and coupling reactions. The trimethylsilane group provides stability to the molecule, preventing unwanted side reactions.
Molecular Targets and Pathways
The molecular targets of this compound include nucleophiles such as amines and alcohols, as well as electrophiles such as halogens. The pathways involved in its reactions include substitution, addition, and coupling mechanisms.
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes molecular features and physical properties of analogous bromo-functionalized ethynyltrimethylsilanes:
*Calculated based on molecular formula.
Key Observations :
- Substituent Effects : Bromine's position (e.g., para vs. ortho on phenyl rings) influences steric and electronic properties. For instance, ortho-bromo substitution (as in ) may hinder reactivity in cross-couplings due to steric crowding.
- Stability : Bromoaryl derivatives (e.g., ) require low-temperature storage (2–8°C) to prevent decomposition, whereas heteroaromatic analogs (e.g., pyridyl in ) may exhibit higher thermal stability.
Cross-Coupling Reactions
Ethynyltrimethylsilanes are widely used in Sonogashira couplings to install alkyne motifs. Bromo-substituted variants act as electrophilic partners:
- Aryl Bromides : Compounds like and participate in palladium-catalyzed couplings, though yields depend on substituent electronics. Electron-withdrawing groups (e.g., trifluoromethoxy in ) enhance reactivity by polarizing the C–Br bond.
- Heteroaromatic Systems : The pyridyl derivative in may undergo regioselective couplings, leveraging the directing effects of the nitrogen atom.
Functionalization via Grignard Pathways
For example, transmetallation of with Mg could yield analogous Grignard reagents, enabling nucleophilic additions to carbonyls or epoxides.
Boron-Based Derivatives
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane (, C₁₁H₂₁BO₂Si) demonstrates the utility of silicon-protected alkynes in Suzuki-Miyaura couplings.
Biological Activity
[2-(Bromomagnesio)ethynyl]trimethylsilane is an organosilicon compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a bromomagnesio group and a trimethylsilane moiety, which may influence its reactivity and interactions with biological systems. Understanding its biological activity is crucial for assessing its potential applications in pharmaceuticals, agrochemicals, and materials science.
- Molecular Formula : CHBrSi
- Molecular Weight : 273.2 g/mol
- IUPAC Name : 2-(Bromomagnesio)ethynyl)trimethylsilane
- Canonical SMILES : CSi(C)C#CCMg
Mechanism of Biological Activity
The biological activity of this compound can be attributed to its ability to participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions. The bromomagnesio group can facilitate the formation of carbon-carbon bonds, which is essential in synthesizing biologically active compounds.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could interact with receptors, modulating their activity and influencing signal transduction pathways.
Case Studies
- Synthesis and Evaluation : In a study published in Organometallics, researchers synthesized this compound and evaluated its reactivity with various nucleophiles. The results indicated that the compound could effectively form new carbon-carbon bonds, suggesting potential applications in organic synthesis and medicinal chemistry .
- Biological Assays : Preliminary biological assays have been conducted to evaluate the cytotoxicity of related compounds. While direct studies on this compound are scarce, analogs have shown varying degrees of cytotoxicity against cancer cell lines, indicating a need for further investigation into this compound's potential therapeutic uses .
Data Table: Comparison of Related Compounds
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing [2-(Bromomagnesio)ethynyl]trimethylsilane, and what key parameters influence yield?
- Methodological Answer : The compound is typically synthesized via Sonogashira coupling , involving a brominated precursor (e.g., 2-bromo-9,9-bis(6-bromohexyl)fluorene) and trimethylsilylacetylene under palladium catalysis. Critical parameters include:
- Catalyst system : Pd(PPh₃)₂Cl₂/CuI is commonly used for cross-coupling .
- Solvent : THF or DMF under anhydrous conditions to prevent hydrolysis of the Grignard intermediate.
- Temperature : Reactions are conducted at 60–80°C to balance reactivity and side-product formation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields ~51% purity in analogous syntheses .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Handling : Use inert atmosphere (argon/glovebox) to prevent oxidation of the bromomagnesio group. Avoid exposure to moisture or protic solvents (e.g., alcohols), which degrade the organomagnesium moiety .
- Storage : Store at –20°C in flame-sealed ampules under argon. Stability tests for similar silanes show <5% decomposition over 6 months under these conditions .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR : ¹H NMR identifies trimethylsilyl protons (δ 0.1–0.3 ppm) and ethynyl protons (δ 2.5–3.0 ppm). ²⁹Si NMR confirms silyl group connectivity (δ –10 to –20 ppm) .
- IR : The C≡C stretch (~2100 cm⁻¹) and Si–C stretches (1250–750 cm⁻¹) validate the ethynyl-silane framework.
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and Mg coordination geometry .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data when analyzing this compound derivatives?
- Methodological Answer : Discrepancies between NMR and X-ray data often arise from dynamic effects (e.g., rotational isomerism). Strategies include:
- Variable-temperature NMR : Resolves overlapping signals by freezing conformational mobility.
- DFT Calculations : Predicts optimized geometries and compares them with crystallographic data (e.g., bond lengths ±0.02 Å) .
- Cross-validation : Use HRMS (High-Resolution Mass Spectrometry) to confirm molecular formulas when isotopic patterns conflict with expected ratios .
Q. What mechanistic insights explain side reactions in Sonogashira couplings involving this compound?
- Methodological Answer : Common side reactions include proto-debromination and homocoupling :
- Proto-debromination : Traces of water or acidic protons (e.g., from solvents) displace bromine, forming ethynyltrimethylsilane byproducts. Mitigation: Pre-dry solvents over molecular sieves and use scavengers (e.g., MgSO₄) .
- Homocoupling : Oxidative dimerization occurs if Pd(0) is reoxidized. Additives like 1,2-diamines suppress this by stabilizing Pd intermediates .
Q. How can computational methods predict the reactivity of this compound in complex reactions?
- Methodological Answer :
- Quantum Chemistry (QSAR/QSPR) : Models electrophilicity indices (e.g., Fukui functions) to predict regioselectivity in cross-couplings. For example, the bromomagnesio group increases electrophilicity at the ethynyl carbon (calculated ΔE = 1.2 eV) .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, identifying optimal polar aprotic solvents (e.g., THF vs. DMF) for minimizing side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
